molecular formula C8H10ClNO B1602840 2-Chloro-5-(ethoxymethyl)pyridine CAS No. 871829-50-4

2-Chloro-5-(ethoxymethyl)pyridine

Cat. No.: B1602840
CAS No.: 871829-50-4
M. Wt: 171.62 g/mol
InChI Key: KMFMFXDNNBZACB-UHFFFAOYSA-N
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Description

2-Chloro-5-(ethoxymethyl)pyridine is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(ethoxymethyl)pyridine typically involves the chlorination of 2-methoxy-5-methoxymethyl-pyridine. This reaction is carried out using phosphorus oxychloride and phosphorus (V) chloride as chlorinating agents. The reaction is performed under cooling conditions, usually in an ice bath, to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(ethoxymethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The ethoxymethyl group can be oxidized to form different functional groups.

    Reduction: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-alkoxy-5-(ethoxymethyl)pyridine.

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced pyridine derivatives are formed.

Scientific Research Applications

Organic Synthesis

2-Chloro-5-(ethoxymethyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, leading to a wide array of derivatives useful in further synthetic applications.

Reaction Type Products
Nucleophilic Substitution2-Alkoxy-5-(ethoxymethyl)pyridine derivatives
OxidationAldehydes, ketones, carboxylic acids
ReductionReduced pyridine derivatives

Biological Studies

The compound has been utilized to explore the effects of pyridine derivatives on biological systems. Research indicates that pyridine compounds, including this compound, exhibit antimicrobial and antiviral properties. These properties make it a candidate for developing new therapeutic agents .

Case Study: Antimicrobial Activity
A study analyzed various pyridine derivatives for their efficacy against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in medicinal chemistry .

Industrial Applications

In industry, this compound is employed in the production of agrochemicals, including pesticides and herbicides. Its ability to serve as a building block for synthesizing bioactive compounds enhances its value in agricultural chemistry.

Case Study 1: Synthesis of Bioactive Compounds

A research project focused on synthesizing novel bioactive compounds using this compound as a starting material. The study demonstrated how modifications to the ethoxymethyl group could lead to compounds with enhanced biological activity against specific pathogens.

Case Study 2: Agrochemical Development

An industrial application involved the use of this compound in developing a new class of herbicides. Field trials showed that these herbicides were effective in controlling weed populations while exhibiting low toxicity to non-target species.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(ethoxymethyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the ethoxymethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-5-methoxypyridine

Uniqueness

2-Chloro-5-(ethoxymethyl)pyridine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

2-Chloro-5-(ethoxymethyl)pyridine is a heterocyclic compound with significant potential in both pharmaceutical and agricultural applications. Its structure, characterized by a chlorine atom and an ethoxymethyl substituent on a pyridine ring, enhances its biological activity and reactivity. This article delves into its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀ClN. The presence of the ethoxymethyl group increases solubility in organic solvents and contributes to its reactivity, making it a valuable intermediate in various chemical syntheses, particularly in the development of trifluoromethylpyridines (TFMP) used in agrochemicals and pharmaceuticals.

Synthesis Methods

Synthesis of this compound can be achieved through several methods, including:

  • Electrophilic Substitution : Utilizing chlorination reactions on 5-ethoxymethylpyridine.
  • Suzuki Coupling : A method involving palladium-catalyzed cross-coupling reactions to form the desired compound from appropriate precursors.

Agrochemical Applications

The compound is primarily utilized in the synthesis of agrochemicals. TFMP derivatives, which include this compound, have been shown to protect crops from pests effectively. Over 20 new TFMP-containing agrochemicals have been developed and received ISO common names, indicating their commercial viability and effectiveness.

Research Findings and Case Studies

  • In Vitro Studies : Research indicates that compounds with similar structures to this compound exhibit notable biological activities. For instance, pyrimidine derivatives have shown promising anti-inflammatory effects in animal models, suggesting that structural modifications can lead to enhanced pharmacological properties .
  • Toxicological Assessments : Toxicological evaluations of related compounds indicate varying degrees of safety and efficacy. The compound's interaction with biological systems requires thorough investigation to ensure safety in agricultural applications .
  • Structure-Activity Relationships (SAR) : Preliminary SAR investigations suggest that electron-releasing substituents enhance anti-inflammatory activity. The unique ethoxymethyl group in this compound may play a crucial role in its biological activity compared to other derivatives .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-(chloromethyl)pyridineChloromethyl instead of ethoxymethylCommonly used as an insecticide intermediate
2-Chloro-5-(methoxymethyl)pyridineMethoxymethyl substituentPotentially different biological activity
3-Chloro-4-(ethoxymethyl)pyridineDifferent position of chlorineMay exhibit distinct chemical properties

Properties

IUPAC Name

2-chloro-5-(ethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFMFXDNNBZACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597367
Record name 2-Chloro-5-(ethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871829-50-4
Record name 2-Chloro-5-(ethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Chloro-5-chloromethyl-pyridine (1 g, 6.2 mmol) was dissolved in 15 ml dry ethanol. After cooling in an ice bath NaH (248 mg 60%, 6.2 mmol) was added to this solution. The reaction was warmed to rt and stirred for 16 hours. After this time the reaction was quenched with 15 ml ice-water and extracted with ethyl acetate (2×50 ml). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography using 5%-10% ethyl acetate in hexane to afford 400 mg of 2-Chloro-5-ethoxymethyl-pyridine (yield 37%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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